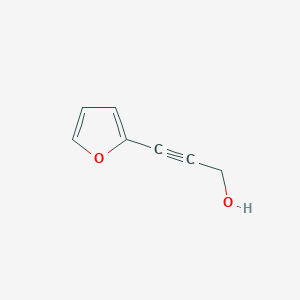
2-Propyn-1-ol, 3-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-ol, 3-(2-furanyl)-, also known as 3-(2-furanyl)-3-hydroxy-1-propyne, is an organic compound with the molecular formula C7H6O2. This compound features a furan ring attached to a propargyl alcohol moiety, making it a unique structure with interesting chemical properties. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decomposition of 2-butyn-1,4-diol: One of the primary methods for synthesizing 2-Propyn-1-ol, 3-(2-furanyl)- involves the decomposition of 2-butyn-1,4-diol in the presence of a copper acetylide catalyst.
Formaldehyde Addition to Acetylene: Another method involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Industrial Production Methods
The industrial production of 2-Propyn-1-ol, 3-(2-furanyl)- typically follows the same synthetic routes as mentioned above, with a focus on optimizing yield, purity, and conversion rates. The use of high-boiling solvents and efficient catalysts is crucial in achieving high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The compound can be reduced to form saturated alcohols and other derivatives.
Substitution: It can participate in substitution reactions, especially at the propargylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Copper acetylide and other metal catalysts are often employed in various reactions involving this compound.
Major Products Formed
Propynal: Formed through oxidation.
Propargylic Acid: Another oxidation product.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Propyn-1-ol, 3-(2-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-ol, 3-(2-furanyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a variety of chemical reactions, influencing its biological and chemical activities. The furan ring and propargyl alcohol moiety play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the furan ring.
3-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of a furan ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Features a trimethylsilyl group instead of a furan ring.
Uniqueness
2-Propyn-1-ol, 3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other propargyl alcohols. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
1194-12-3 |
|---|---|
Formule moléculaire |
C7H6O2 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
3-(furan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h2,4,6,8H,5H2 |
Clé InChI |
OTFWKDGMVFWJSU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


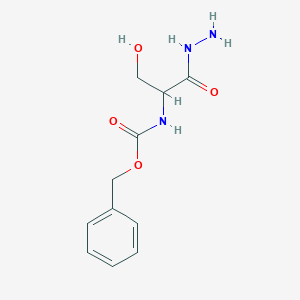
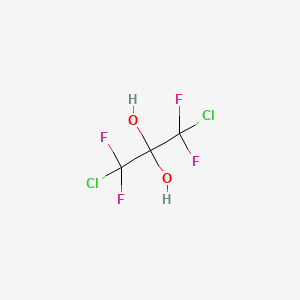


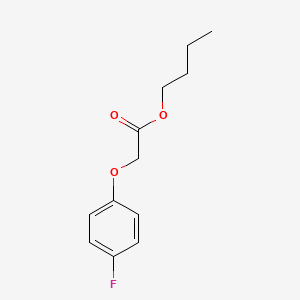
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)
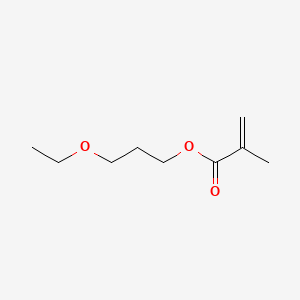
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
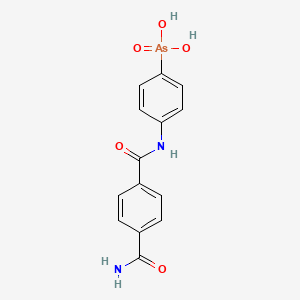
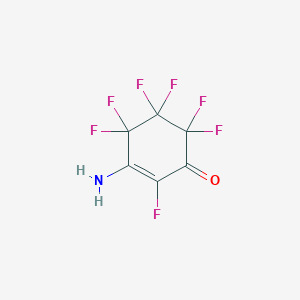
![N-[(5-Methyl-2-propan-2-YL-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B14746302.png)

![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
